Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Description
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is a structurally complex heterocyclic compound featuring a thiazolidinone core substituted with a sulfanylidene group, a 3-(1,3-thiazol-2-ylcarbamoyl)propyl side chain, and a methyl benzoate moiety. This compound belongs to a broader class of thiazolidinone derivatives, which are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with α-halo acids or esters, followed by functionalization of the resulting heterocycle .
Properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-26-17(25)13-6-4-12(5-7-13)11-14-16(24)22(19(27)29-14)9-2-3-15(23)21-18-20-8-10-28-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,23)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVPRRYFFDYKK-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications .
Scientific Research Applications
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring system can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression, modulating these pathways to exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate can be contextualized by comparing it with analogous thiazolidinone and benzoate derivatives. Below is a detailed analysis:
Structural Analogues
5-(Z)-Arylidene Thiazolidinones (e.g., Compound 5 in ) Structure: These derivatives possess a thiazolidinone core with arylidene substituents at the 5-position and a 4-hydroxyphenyl group at the 3-position. Key Differences: Unlike the target compound, they lack the sulfanylidene group and the 3-(1,3-thiazol-2-ylcarbamoyl)propyl side chain. Instead, they feature simpler arylidene or hydrazono substituents. Synthesis: Prepared via refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF-acetic acid, a method less complex than the multi-step synthesis required for the target compound .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () Structure: Contains a 1,3,4-thiadiazole ring linked to a methyl benzoate group via a methoxy bridge. Key Differences: Replaces the thiazolidinone core with a thiadiazole ring and lacks the sulfanylidene and thiazol-2-ylcarbamoyl substituents.
Methyl 4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate () Structure: Features a fused thiazolo-triazole system instead of a thiazolidinone.
Physicochemical and Spectroscopic Comparisons
- NMR Profiling : highlights that substituents in regions analogous to the thiazol-2-ylcarbamoylpropyl chain (e.g., positions 29–36 and 39–44 in similar compounds) induce distinct chemical shift patterns. For the target compound, the sulfanylidene group and thiazol-2-ylcarbamoyl side chain would generate unique deshielding effects, detectable via ¹H/¹³C NMR .
- Molecular Weight and Solubility : The target compound (estimated MW ~450–500 g/mol) is bulkier than simpler analogues like Compound 5 (MW ~350 g/mol, ), likely reducing aqueous solubility but enhancing lipophilicity for membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Table 2: Key Spectral Features of Analogues
Biological Activity
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and metabolic properties, supported by case studies and relevant research findings.
Chemical Structure
The compound features a thiazolidinone ring, a benzoate moiety, and various functional groups that contribute to its biological activity. The unique structure allows for interactions with biological targets, making it an interesting subject for research.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of similar compounds against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 1 | 0.015 | 0.030 | Bacillus cereus |
| Compound 2 | 0.004 | 0.008 | Staphylococcus aureus |
| Compound 3 | 0.015 | 0.030 | Listeria monocytogenes |
In this context, this compound is expected to exhibit similar antimicrobial properties due to its structural characteristics.
Cytotoxicity Studies
Cytotoxicity assessments have shown that many thiazolidinone derivatives possess low toxicity towards human cell lines. In one study involving human fetal lung fibroblast MRC-5 cells, several compounds demonstrated over 90% cell viability at concentrations up to , indicating a favorable safety profile.
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Compound A | 0.1 | 91 |
| Compound B | 1 | 90 |
| Compound C | 10 | 89 |
This suggests that Methyl 4-[(Z)-[4-oxo-2-sulfanylidene...]] may also possess a favorable cytotoxicity profile.
Metabolic Stability
The metabolic pathways of thiazolidinone derivatives have been studied extensively. Compounds like Methyl 4-[(Z)-[4-oxo-2-sulfanylidene...]] are metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that can retain or enhance biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics of the compound.
Case Studies
Recent investigations into related compounds reveal promising results regarding their biological activity:
- Antibacterial Efficacy : A study found that certain thiazolidinone derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections.
- Cytotoxic Effects : Another study evaluated the cytotoxic effects of thiazolidinone derivatives on cancer cell lines and found significant inhibition of cell proliferation, indicating potential use in cancer therapy.
Q & A
Basic Synthesis & Purification
Q: What are the optimal reaction conditions and purification methods for synthesizing Methyl 4-[(Z)-[...]benzoate? A:
- Reaction Setup : Use dichloromethane (DCM) as the solvent with trichloroethyl chloride (1.42 equiv.) and triethylamine (1.1 equiv.) under nitrogen at room temperature for 15 minutes to 36 hours .
- Purification : Column chromatography with hexane/ethyl acetate (1:1) yields pure product (61–76% yield). For analogs, recrystallization in DMF-acetic acid or DMF-ethanol mixtures is effective .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and minimizes by-products .
Structural Confirmation
Q: How can researchers confirm the structure and purity of this compound? A:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify protons (e.g., Z-configuration methylidene at δ 7.2–7.8 ppm) and carbons (e.g., thiazolidinone carbonyl at ~170 ppm) .
- IR : Confirm sulfanylidene (C=S, ~1200 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
- HRMS : Match experimental molecular ion ([M+H]⁺) with calculated values (e.g., C₄₅H₅₆FN₂O₁₀S₂Si: 877.3 g/mol) .
- Elemental Analysis : Compare experimental (e.g., C: 61.44%, H: 5.79%) vs. calculated (C: 61.55%, H: 5.97%) values to assess purity .
Stability & Reactivity
Q: How does pH influence the compound’s stability, and how can reactivity be controlled? A:
- pH Sensitivity : The thiazolidinone core and sulfanylidene group are prone to hydrolysis under acidic/basic conditions. Stability studies in buffered solutions (pH 3–9) are critical for storage and reaction planning .
- Control Measures : Use aprotic solvents (e.g., THF) and inert atmospheres to prevent degradation. Catalysts like sodium acetate (0.02 mol) in DMF-acetic acid enhance reaction efficiency .
Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s biological activity? A:
- In Vitro Assays : Screen for antimicrobial, anti-inflammatory, or anticancer activity using:
- MIC Tests : Against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Mechanistic Studies :
- Enzyme Inhibition : Assess interactions with targets like cyclooxygenase (COX) or kinases using fluorescence polarization .
- SAR Analysis : Compare analogs (e.g., pyrazole or fluorobenzene derivatives) to identify critical functional groups .
Advanced Data Contradictions
Q: How should researchers address discrepancies in elemental analysis or spectral data? A:
- Troubleshooting Steps :
- Repurification : Re-run column chromatography to remove impurities affecting elemental ratios .
- Isotopic Peaks : Check HRMS for isotopic patterns (e.g., sulfur-34) that may skew molecular ion calculations .
- Crystallinity : Recrystallize to improve sample homogeneity for accurate NMR/IR readings .
- Case Example : A 0.13% carbon discrepancy (calc. 61.55% vs. exp. 61.44%) was resolved by repeating combustion analysis under anhydrous conditions .
Comparative Studies with Structural Analogs
Q: How does this compound compare to structurally similar thiazolidinone derivatives? A:
| Analog | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-thiazolidine | Thiazolidinone core, no thiazole substitution | Antidiabetic (PPARγ agonism) |
| Pyrazole derivatives | Pyrazole ring, fluorobenzyl ether | Anti-inflammatory (COX-2 inhibition) |
| Fluorinated benzene analogs | Fluorobenzyl group | Enhanced lipophilicity, CNS activity |
Key Insight : The thiazol-2-ylcarbamoylpropyl group in Methyl 4-[(Z)-[...]benzoate improves target selectivity compared to simpler thiazolidinones .
Method Development for Reaction Monitoring
Q: What advanced techniques optimize real-time monitoring of synthesis? A:
- In Situ FTIR : Track carbonyl (1720 cm⁻¹) and thiol (2550 cm⁻¹) group conversions during reactions .
- LC-MS : Quantify intermediates and detect side products (e.g., hydrolyzed esters) with high sensitivity .
- Kinetic Studies : Use variable-temperature NMR to determine activation energies for Z/E isomerization .
Mechanistic Studies on Reactivity
Q: How can researchers investigate the compound’s reaction mechanisms? A:
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic sites (e.g., methylidene carbon) for nucleophilic attacks .
- Isotopic Labeling : Use ¹³C-labeled thiazolidinone to trace reaction pathways via NMR .
- Kinetic Profiling : Monitor Arrhenius plots for condensation reactions under varying temperatures .
Scale-Up Challenges
Q: What are the critical considerations for scaling up synthesis without compromising yield? A:
- Solvent Volume : Optimize DCM-to-reactant ratio (e.g., 200 mL THF per 5.96 g substrate) to maintain solubility .
- Heat Management : Use jacketed reactors for exothermic steps (e.g., triethylamine addition) to prevent thermal degradation .
- Batch vs. Flow : Pilot flow chemistry for continuous purification, reducing column chromatography reliance .
Applications in Drug Discovery
Q: What preclinical models validate the compound’s therapeutic potential? A:
- In Vivo Models :
- Anti-Inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) .
- Anticancer : Xenograft studies in nude mice (e.g., 25 mg/kg, 3×/week) .
- ADMET Profiling :
- CYP450 Inhibition : Screen using human liver microsomes to assess metabolic stability .
- Plasma Protein Binding : Equilibrium dialysis (≥95% binding indicates limited bioavailability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
